4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2548990-25-4
Cat. No.: VC11814384
Molecular Formula: C21H29N5O
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548990-25-4 |
|---|---|
| Molecular Formula | C21H29N5O |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 4-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-26(10-8-24)21-22-6-5-20(23-21)25-11-13-27-14-12-25/h3-6,15H,7-14,16H2,1-2H3 |
| Standard InChI Key | PMAACDUPQYGOLO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C |
Introduction
The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of heterocyclic compounds, specifically piperazines, which are known for their diverse pharmacological properties. This compound features a morpholine ring, a pyrimidine moiety, and a piperazine group, making it an intriguing candidate for drug development, particularly in neuropharmacology.
Synthesis
The synthesis of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves multi-step organic reactions. While specific synthesis details for this compound are not available, similar compounds are typically synthesized through:
-
Nucleophilic Substitution: Involving the reaction of a halogenated pyrimidine with a piperazine derivative.
-
Cyclocondensation: Forming the pyrimidine ring from appropriate precursors.
-
Coupling Reactions: Attaching the morpholine ring to the pyrimidine moiety.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Mechanism of Action
-
The mechanism of action likely involves interaction with specific receptors in the central nervous system, given its structural similarity to other neuropharmacologically active compounds.
Potential Applications
-
Neuropharmacology: Potential use in treating neurological disorders due to its ability to modulate biological pathways.
-
Cancer Research: Although not directly mentioned, compounds with similar structures have shown potential in inhibiting growth factor receptors, which could be relevant in cancer therapy.
Comparison with Similar Compounds
| Compound | Molecular Formula | Potential Applications |
|---|---|---|
| 4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine | Not specified | Neuropharmacology, potential in drug development |
| N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-1-(naphthalen-1-yl)methanimine | C24H27N3 | Screening compound for various biological activities |
| 2-[4-[(2,4-dimethylphenyl)-phenylmethyl]piperazin-1-yl]-N,N-diphenylacetamide | C33H35N3O | Potential in pharmaceutical applications due to its complex structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume